molecular formula C6H12N2O3 B1440440 2-acetamido-N-methoxy-N-methylacetamide CAS No. 329983-97-3

2-acetamido-N-methoxy-N-methylacetamide

Cat. No.: B1440440
CAS No.: 329983-97-3
M. Wt: 160.17 g/mol
InChI Key: OMJVNDKPJYDZBK-UHFFFAOYSA-N
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Description

2-acetamido-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C6H12N2O3 It is a derivative of acetamide, featuring both methoxy and methyl groups attached to the nitrogen atom, and an acetamido group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-methoxy-N-methylacetamide can be achieved through several methods. One common approach involves the reaction of N-methoxy-N-methylacetamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Another method involves the reaction of N-methoxy-N-methylacetamide with acetyl chloride in the presence of a base such as triethylamine. This reaction also proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.

    Substitution: Halides, amines; typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature.

Major Products Formed

    Oxidation: Corresponding oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

2-acetamido-N-methoxy-N-methylacetamide has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interactions of amide derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylacetamide: A simpler derivative lacking the acetamido group.

    2-chloro-N-methoxy-N-methylacetamide: A derivative with a chloro group instead of the acetamido group.

    N-methoxy-N-methylbenzamide: A derivative with a benzoyl group instead of the acetamido group.

Uniqueness

2-acetamido-N-methoxy-N-methylacetamide is unique due to the presence of both the acetamido and methoxy groups, which confer distinct chemical and biological properties. The acetamido group enhances the compound’s ability to form hydrogen bonds, while the methoxy group increases its lipophilicity and membrane permeability. These features make it a valuable compound for various applications in organic synthesis, medicinal chemistry, and biological studies.

Properties

IUPAC Name

2-acetamido-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-5(9)7-4-6(10)8(2)11-3/h4H2,1-3H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJVNDKPJYDZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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